ADWX-1 -

ADWX-1

Catalog Number: EVT-242301
CAS Number:
Molecular Formula: C169H281N57O46S7
Molecular Weight: 4071.90 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADWX-1 is an optimised synthetic analog of the scorpion peptide BmKTx. ADWX-1 is known to block voltage-gated Kv1.3 channel with a high affinity (IC50 = 1.89 pM) and selectivity (340 fold greater affinity than for voltage-dependent ). ADWX-1 inhibits CD4+ CCR7– T-cell proliferation. ADWX-1 is an interesting therapeutic candidate to treat auto-immune disorders such as multiple sclerosis, type-1 diabetes, rheumatoid arthritis and psoriasis. This peptide is a valuable tool for studying the structure-function of Kv1.3 channel and auto-immunity pathways.
Source

ADWX-1 is derived from modifications of naturally occurring toxins, specifically designed to enhance its selectivity and efficacy against the Kv1.3 channel. The peptide's sequence includes several critical amino acids that contribute to its binding affinity and inhibitory action.

Classification

ADWX-1 is classified as a potassium channel blocker, specifically targeting the Kv1.3 ion channel. It falls under the category of peptide therapeutics, which are increasingly being explored for their potential in modulating ion channels involved in disease processes.

Synthesis Analysis

Methods

The synthesis of ADWX-1 involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. The process typically includes:

  1. Peptide Chain Assembly: Using automated synthesizers, amino acids are sequentially added to a growing peptide chain.
  2. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
  3. Characterization: The final product is characterized using mass spectrometry (MALDI-TOF) to confirm its molecular weight and structural integrity.

Technical Details

The molecular formula of ADWX-1 is C169H281N57O46S7C_{169}H_{281}N_{57}O_{46}S_{7}, with a molecular weight of approximately 4071.90 Da. The peptide contains several disulfide bonds that stabilize its structure, which are crucial for its biological activity .

Molecular Structure Analysis

Structure

ADWX-1 consists of 37 amino acids with a specific arrangement that facilitates its interaction with the Kv1.3 channel. The presence of disulfide bonds between cysteine residues contributes to its three-dimensional conformation, which is essential for binding.

Data

The structural analysis reveals that ADWX-1 adopts a specific conformation that allows it to fit into the binding site of Kv1.3 effectively. This conformation is critical for its selectivity and potency as an inhibitor .

Chemical Reactions Analysis

Reactions

ADWX-1 primarily functions by binding to the Kv1.3 channel, blocking ion flow through the channel, and thereby inhibiting T cell activation. This mechanism involves:

  • Competitive Binding: ADWX-1 competes with potassium ions for binding at the channel's active site.
  • Inhibition of Ion Conductance: By occluding the channel, ADWX-1 prevents potassium ions from passing through, effectively altering cellular excitability and signaling pathways involved in immune responses .

Technical Details

The binding affinity and inhibitory concentration (IC50) values have been determined through electrophysiological assays, demonstrating potent inhibition at nanomolar concentrations .

Mechanism of Action

Process

The mechanism by which ADWX-1 exerts its effects involves several steps:

  1. Binding to Kv1.3: ADWX-1 binds selectively to the Kv1.3 channel.
  2. Channel Blockade: This binding inhibits potassium ion flow, leading to depolarization of T cells.
  3. Alteration of Immune Response: The blockade results in reduced activation of effector memory T cells, thereby modulating immune responses associated with autoimmune conditions .

Data

Studies have shown that ADWX-1 effectively reduces T cell proliferation and cytokine production in vitro, supporting its potential therapeutic application in autoimmune diseases .

Physical and Chemical Properties Analysis

Physical Properties

ADWX-1 appears as a white lyophilized solid and is soluble in water and saline buffers. Its stability under physiological conditions enhances its suitability for therapeutic applications.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 4072 Da.
  • Purity: Greater than 98% after synthesis.
  • Stability: Maintains structural integrity under various conditions due to disulfide bond formation.

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

ADWX-1 has significant potential in scientific research and therapeutic applications:

  • Autoimmune Disease Treatment: Its ability to selectively inhibit Kv1.3 makes it a candidate for treating autoimmune diseases such as multiple sclerosis.
  • Research Tool: ADWX-1 serves as a valuable tool for studying ion channel function and T cell biology in immunology research.

The ongoing exploration of Kv1.3 inhibitors like ADWX-1 highlights their importance in developing targeted therapies for complex diseases involving immune dysregulation .

Introduction to Kv1.3 Channel as a Therapeutic Target in Autoimmune Disorders

Rationale for Targeting Kv1.3 in T Cell-Mediated Pathologies

The voltage-gated potassium channel Kv1.3 plays a critical role in modulating immune cell activation, particularly in effector memory T (TEM) cells. Upon antigen recognition, Kv1.3 stabilizes the membrane potential to facilitate sustained calcium (Ca2+) influx through CRAC (Calcium Release-Activated Calcium) channels. This Ca2+ signaling is essential for nuclear factor of activated T cells (NFAT) translocation and subsequent transcriptional activation of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) [2] [7]. In autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis, and type 1 diabetes, TEM cells exhibit marked upregulation of Kv1.3 channels, making them hyperresponsive to autoantigens [6] [9]. Selective blockade of Kv1.3 thus disrupts aberrant TEM activation while theoretically sparing naïve and central memory T cells, which rely more heavily on the KCa3.1 potassium channel [9]. This mechanistic specificity positions Kv1.3 as a compelling target for autoimmune therapeutics, with potential advantages over broad-spectrum immunosuppressants.

Historical Development of Peptide-Based Kv1.3 Inhibitors

The exploration of Kv1.3 inhibitors began with naturally occurring venom peptides. Scorpion toxins (e.g., charybdotoxin, agitoxin-2) demonstrated potent Kv1.3 blockade but lacked selectivity, inhibiting related channels like Kv1.1 and KCa3.1 [4] [6]. A breakthrough came with the discovery of Stichodactyla helianthus toxin (ShK) from sea anemones, which exhibited sub-nanomolar affinity for Kv1.3 (Kd ~11 pM) [6]. Structural optimization of ShK yielded ShK-186 (dalazatide), featuring a L-phosphotyrosine appendage and C-terminal amidation, enhancing Kv1.3 selectivity 100-fold over Kv1.1 and advancing to Phase 1 trials for autoimmune diseases [6]. Parallel efforts focused on scorpion-derived peptides, notably BmKTx from Buthus martensii. Through rational design, ADWX-1 emerged as a synthetic analog of BmKTx, engineered for unparalleled Kv1.3 specificity and potency [8]. Its optimization involved residue substitutions in the functional dyad (Lys-Tyr) and turret-binding domains to minimize off-target effects [8].

Properties

Product Name

ADWX-1

Molecular Formula

C169H281N57O46S7

Molecular Weight

4071.90 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.